![molecular formula C14H10ClNO3 B1447990 Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 1713640-18-6](/img/structure/B1447990.png)
Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Descripción general
Descripción
“Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also includes a furo[3,2-b]pyrrole moiety, which is a type of diheteropentalene . Diheteropentalenes are electron-rich heterocycles known for their varying degrees of aromaticity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . Other derivatives were obtained using phase-transfer catalysis conditions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a pyrrole ring attached to a furo ring, with a carboxylate group attached to the pyrrole ring .Aplicaciones Científicas De Investigación
Synthesis of N-Substituted Pyrroles
The compound is used in the synthesis of N-substituted pyrroles , which are valuable intermediates in pharmaceutical chemistry. A method involves the Paal-Knorr pyrrole condensation, which allows the synthesis of these pyrroles under mild conditions with good to excellent yields .
Development of Electron-Rich Heterocycles
Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate: serves as a precursor for the development of electron-rich heterocycles. These compounds are known for their ability to undergo substitution reactions with electrophilic reagents, making them useful in various synthetic applications .
Creation of Furo[2,3-b]pyrrole Derivatives
The compound is instrumental in creating derivatives of furo[2,3-b]pyrroles, which have potential applications in materials science due to their unique electronic properties. The synthesis process often involves formylation and subsequent reactions to produce various substituted furo[2,3-b]pyrroles .
Medicinal Chemistry Applications
In medicinal chemistry, Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate derivatives have been explored for their cytotoxic activities against cancer cell lines. This highlights the compound’s potential as a scaffold for anticancer agents .
Chemical Shift Correlation Studies
The compound is used in NMR spectroscopy studies to correlate chemical shifts with net atomic charges. This application is crucial for understanding the electronic structure and reactivity of organic molecules .
Synthesis of Pyrrole-Based Ligands
Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate: can be used to synthesize pyrrole-based ligands for metal complexes. These ligands are important in catalysis and have applications in organic synthesis .
Organic Electronics
Due to its aromatic structure, the compound is researched for use in organic electronics, particularly in the development of organic semiconductors and conductive polymers .
Material Science
The structural features of Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate make it a candidate for the design of new materials with specific optical or electronic properties. Its potential for creating novel materials is an area of ongoing research .
Propiedades
IUPAC Name |
methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-18-14(17)11-7-13-10(16-11)6-12(19-13)8-4-2-3-5-9(8)15/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZMCSGLKNSTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



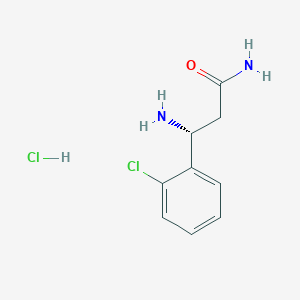
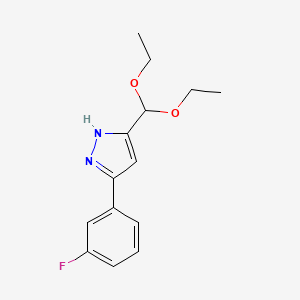
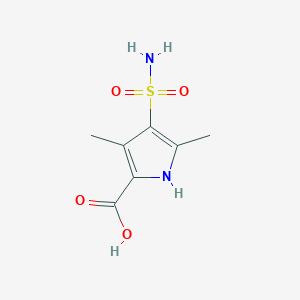


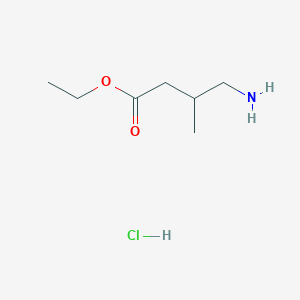
amine hydrochloride](/img/structure/B1447919.png)
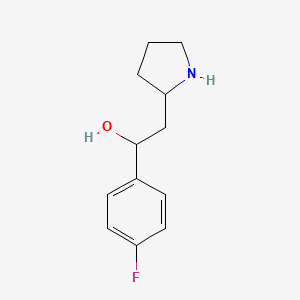
![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)
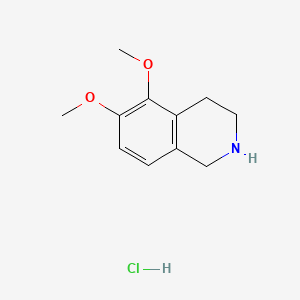

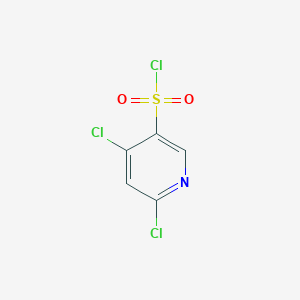

![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)